Sultopride

Description

This compound is used in Japan, Hong Kong, and Europe to treat schizophrenia. It is of the drug class atypical antipsychotics.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

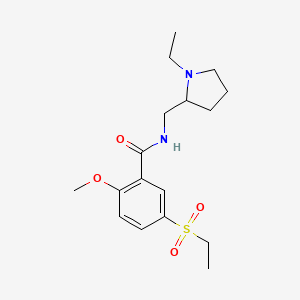

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRHXEPDKXPRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23694-17-9 (hydrochloride) | |

| Record name | Sultopride [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053583792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023627 | |

| Record name | Sultopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53583-79-2 | |

| Record name | (±)-Sultopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53583-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultopride [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053583792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sultopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sultopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sultopride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA0G3TW31W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sultopride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Sultopride, a substituted benzamide antipsychotic agent. The information compiled herein is intended to equip researchers and professionals in the field of drug development with detailed methodologies and comparative data to facilitate the production of high-purity this compound.

Synthesis of this compound

The synthesis of this compound, chemically known as N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide, is primarily achieved through a convergent synthesis strategy. This involves the preparation of two key intermediates, which are then coupled to form the final active pharmaceutical ingredient (API). The overall synthetic pathway can be visualized as a three-stage process.

A new synthetic method for this compound hydrochloride involves a three-step process starting from 2-methoxy-5-ethanesulfonylbenzoic acid[1]. The key precursors required for the synthesis are 2-methoxy-5-ethylsulfonylbenzoic acid and (S)-(-)-N-ethyl-2-aminomethylpyrrolidine.

Synthesis of Key Intermediates

1.1.1. Synthesis of 2-methoxy-5-ethylsulfonylbenzoic acid

One of the critical starting materials is 2-methoxy-5-ethylsulfonylbenzoic acid. A common route to this intermediate involves a multi-step synthesis, for which quantitative data is summarized in the table below.

| Step | Reactants | Reagents/Conditions | Yield | Purity | Reference |

| Chlorosulfonation | 2-methoxy-4-acetamido methyl benzoate | Chlorosulfonic acid, 5-10 hours | - | - | CN103304453A |

| Sulfonylation and Hydrolysis | 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate, Sodium sulfite, Diethyl sulfate | Reflux, 5-10 hours, followed by HCl acidification | 75% (total) | 99.5% | CN103304453A |

| Alternative Sulfonylation | 2-methoxy-4-acetylaminobenzoic acid methyl ester, Sodium ethyl sulfinate | Dichloromethane, Chlorine gas; then DMF, Cuprous oxide, 65-70°C, 8 hours | 80% (total) | 99.5% | CN103304453A |

1.1.2. Synthesis of (S)-(-)-N-ethyl-2-aminomethylpyrrolidine

The chiral amine intermediate, (S)-(-)-N-ethyl-2-aminomethylpyrrolidine, is crucial for the stereospecific synthesis of the desired enantiomer of this compound. A common method for its preparation is through the resolution of a racemic mixture.

| Step | Reactants | Reagents/Conditions | Observations | Reference |

| Chiral Resolution | N-ethyl-2-aminomethylpyrrolidine (racemic) | Dextrotartaric acid, Alcohol, Water, 0-30°C, 6-24 hours stirring | N-ethyl-2-aminomethylpyrrolidine dextrotartrate salt precipitates. | CN102442935A |

| Liberation of Amine | N-ethyl-2-aminomethylpyrrolidine dextrotartrate salt | Sodium hydroxide to pH 9-10, filtration, ethanol recovery, and rectification | Yields the levorotatory (S)-N-ethyl-2-aminomethylpyrrolidine. | CN102442935A |

Final Amidation Reaction to Yield this compound

The final step in the synthesis of this compound is the coupling of the activated carboxylic acid intermediate with the chiral amine. While a specific protocol for this compound is not detailed in the provided search results, a well-established procedure for the analogous compound, Sulpiride, can be adapted. This amide bond formation is typically facilitated by activating the carboxylic acid, for example, by converting it to its methyl ester, and then reacting it with the amine.

Experimental Protocol: Amidation

-

Esterification: 2-methoxy-5-ethylsulfonylbenzoic acid is reacted with methanol in the presence of an acid catalyst to form methyl 2-methoxy-5-ethylsulfonylbenzoate[1].

-

Reaction Setup: In a clean, dry reaction vessel, charge methyl 2-methoxy-5-ethylsulfonylbenzoate, (S)-(-)-N-ethyl-2-aminomethylpyrrolidine, and a suitable solvent such as ethylene glycol.

-

Catalyst Addition: Add a solid base catalyst (e.g., HND-62) to the reaction mixture. The use of a solid base catalyst has been shown to improve reaction efficiency and yield[2].

-

Reaction Conditions: Heat the mixture to 80-90°C and maintain reflux for 4-6 hours[2]. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture. The crude this compound may be isolated by precipitation upon the addition of an anti-solvent or through extraction followed by solvent removal.

-

Crude Product Isolation: The precipitated crude product is collected by filtration and washed with a suitable solvent to remove residual impurities.

| Parameter | Condition | Rationale | Reference |

| Reactants | Methyl 2-methoxy-5-ethylsulfonylbenzoate, (S)-(-)-N-ethyl-2-aminomethylpyrrolidine | Key intermediates for this compound synthesis. | [1] |

| Catalyst | Solid Base Catalyst (e.g., HND-62) | Improves reaction efficiency and yield compared to traditional base catalysts like NaOH or sodium methoxide. | |

| Solvent | Ethylene Glycol | A high-boiling solvent suitable for the reaction temperature. | |

| Temperature | 80-90°C | Optimal temperature for the amidation reaction, balancing reaction rate and minimizing side reactions. | |

| Reaction Time | 4-6 hours | Sufficient time for the reaction to proceed to completion. |

Purification of this compound

The purification of the crude this compound is critical to achieve the high purity required for pharmaceutical applications. The primary methods employed are recrystallization and chromatographic techniques.

Purification by Recrystallization

Recrystallization is a widely used and effective method for purifying solid organic compounds. The choice of solvent is crucial for successful crystallization, aiming for high solubility of the compound at elevated temperatures and low solubility at lower temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: A mixed solvent system of ethanol, isopropanol, and acetone has been shown to be effective for the purification of the related compound, sulpiride, and is a good starting point for this compound. A suggested volumetric ratio is in the range of 1-2:1:0.3-0.5 (ethanol:isopropanol:acetone).

-

Dissolution: Dissolve the crude this compound in the chosen solvent system at a mass ratio of approximately 1:6 (crude product:solvent) by gently heating to 60-80°C with stirring.

-

Decolorization: Add activated carbon (approximately 1.5% of the total mass of the crude product and solvent) to the hot solution and stir for 10-20 minutes to remove colored impurities.

-

Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is essential for the formation of large, pure crystals.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum at 75-85°C for 5-7 hours to remove residual solvents.

| Parameter | Condition | Rationale | Reference |

| Purification Method | Recrystallization | A robust and scalable method for purifying solid organic compounds. | |

| Solvent System | Ethanol:Isopropanol:Acetone (1-2:1:0.3-0.5 v/v) | This mixed solvent system provides a good balance of solubility for this compound and its potential impurities. | |

| Dissolution Temperature | 60-80°C | Ensures complete dissolution of the crude product without degradation. | |

| Cooling Profile | Slow cooling to room temperature, then to <20°C | Promotes the formation of well-defined, pure crystals. | |

| Drying Conditions | Vacuum drying at 75-85°C, ≤-0.08 MPa | Effectively removes residual solvents to yield a dry, stable final product. |

Purification by Chromatography

For achieving very high purity or for separating closely related impurities, chromatographic techniques such as column chromatography or preparative HPLC can be employed.

2.2.1. Column Chromatography

Column chromatography is a standard technique for the purification of organic compounds.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is a commonly used stationary phase.

-

Mobile Phase (Eluent): A solvent system with appropriate polarity to achieve good separation of this compound from its impurities needs to be determined. This is typically done using analytical TLC first. A gradient elution from a less polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

-

Column Packing: The silica gel is packed into a glass column as a slurry in the initial eluent.

-

Sample Loading: The crude this compound is dissolved in a minimum amount of the eluent and loaded onto the top of the column.

-

Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected sequentially.

-

Analysis: The composition of each fraction is analyzed by TLC or HPLC to identify the fractions containing pure this compound.

-

Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified product.

2.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers higher resolution and is suitable for purifying smaller quantities of material to a very high degree of purity.

Experimental Protocol: Preparative HPLC

-

Column: A reversed-phase C18 column is a common choice for the purification of moderately polar compounds like this compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition and gradient are developed based on analytical HPLC runs.

-

Flow Rate: The flow rate is scaled up from the analytical method based on the column diameter.

-

Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 230-240 nm).

-

Injection and Fraction Collection: The crude sample is dissolved in the mobile phase and injected onto the column. Fractions corresponding to the this compound peak are collected.

-

Post-Purification Work-up: The collected fractions are combined, and the solvent is removed, often by lyophilization or evaporation, to yield the pure this compound.

Quality Control and Purity Analysis

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

| Analytical Technique | Purpose | Typical Conditions |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and identify impurities. | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/water or Methanol/water with a buffer. Detection: UV at an appropriate wavelength. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of this compound. | 1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). |

| Mass Spectrometry (MS) | To confirm the molecular weight of this compound. | Electrospray ionization (ESI) is a common technique. |

| Melting Point | To assess the purity of the crystalline solid. | A sharp melting point range indicates high purity. |

Visualizing the Workflow

The synthesis and purification processes can be visualized as logical workflows.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Sultopride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultopride is a substituted benzamide atypical antipsychotic agent utilized in the treatment of schizophrenia.[1][2] Its therapeutic efficacy is primarily attributed to its selective antagonism of dopamine D2 and D3 receptors.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study and development. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Chemical and Physical Properties

This compound's fundamental chemical and physical characteristics are crucial for its formulation, delivery, and interaction with biological systems. The following tables summarize these key properties.

| Identifier | Value | Source |

| IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | [3] |

| CAS Number | 53583-79-2 | [3] |

| Chemical Formula | C₁₇H₂₆N₂O₄S | |

| Molecular Weight | 354.47 g/mol |

| Physicochemical Property | Value | Source |

| Melting Point | 181-182 °C, 190 °C, 190-193 °C | |

| Boiling Point (Predicted) | 530.0 ± 50.0 °C | |

| Water Solubility | 0.201 mg/mL | |

| LogP | 1.08, 1.65 | |

| pKa (Strongest Acidic) | 13.22 | |

| pKa (Strongest Basic) | 8.22 |

Note: Discrepancies in reported melting points may arise from different experimental conditions or the presence of different polymorphic forms.

Mechanism of Action: D2/D3 Receptor Antagonism

This compound functions as a selective antagonist at dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs). These receptors are primarily coupled to Gαi/o proteins. Antagonism by this compound blocks the downstream signaling cascades typically initiated by dopamine binding.

Upon activation by dopamine, D2 and D3 receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). By blocking this pathway, this compound prevents the dopamine-mediated inhibition of these signaling molecules.

Furthermore, the Gβγ subunits released upon Gαi/o activation can modulate various ion channels, including G protein-coupled inwardly-rectifying potassium (GIRK) channels, and activate other signaling pathways such as the MAPK/ERK pathway. This compound's antagonism interferes with these Gβγ-mediated effects as well.

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid compound, providing an indication of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous medium.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of purified water (or a specific buffer solution) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of this compound.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system if sparingly soluble in water).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point(s).

Determination of LogP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of a compound's lipophilicity.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the amidation of a substituted benzoic acid derivative with an appropriate amine. A general workflow for its synthesis and purification is outlined below.

Detailed Synthesis Protocol (Illustrative)

-

Activation of Carboxylic Acid: 2-methoxy-5-ethylsulfonylbenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride) or a peptide coupling reagent (e.g., DCC/HOBt) in an appropriate aprotic solvent to form a more reactive intermediate (e.g., an acyl chloride or an active ester).

-

Amide Coupling: N-ethyl-2-aminomethylpyrrolidine is added to the activated carboxylic acid derivative, often in the presence of a base to neutralize any acid formed during the reaction. The reaction mixture is stirred at a controlled temperature until completion.

-

Work-up: The reaction mixture is typically quenched with water, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude this compound.

Purification by Recrystallization

-

Dissolution: The crude this compound is dissolved in a minimum amount of a suitable hot solvent, such as ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: The purified this compound crystals are dried under vacuum to remove residual solvent.

Purification by HPLC

For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

-

Method Development: An analytical HPLC method is first developed to achieve good separation of this compound from its impurities. This involves optimizing the stationary phase (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid), and gradient.

-

Scaling Up: The analytical method is scaled up to a preparative scale by using a larger column and a higher flow rate.

-

Fraction Collection: The crude this compound is dissolved in a suitable solvent and injected onto the preparative HPLC system. Fractions corresponding to the this compound peak are collected.

-

Solvent Removal: The solvent is removed from the collected fractions, typically by rotary evaporation or lyophilization, to yield highly pure this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, its mechanism of action as a D2/D3 receptor antagonist, and comprehensive experimental protocols for its characterization, synthesis, and purification. The structured presentation of data and visual representation of complex processes are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important antipsychotic agent. A thorough understanding of these fundamental properties is essential for advancing the research and development of this compound and related compounds.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Sultopride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sultopride is a selective dopamine D2 and D3 receptor antagonist utilized as an atypical antipsychotic agent. The solid-state properties of an active pharmaceutical ingredient (API), such as this compound, are of paramount importance as they can significantly influence the drug's bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor to investigate during drug development. While specific polymorphic forms of this compound are not extensively detailed in publicly available literature, this guide presents a comprehensive overview of the methodologies and techniques that would be employed in a thorough investigation of its crystal structure and polymorphism. This document serves as a technical guide, outlining hypothetical polymorph screening, characterization, and data interpretation for this compound, providing researchers with a robust framework for such studies.

Introduction to this compound and the Importance of Polymorphism

This compound, with the chemical formula C₁₇H₂₆N₂O₄S, is a benzamide derivative used in the treatment of schizophrenia.[1] Like many pharmaceutical compounds, its efficacy and stability are intrinsically linked to its solid-state form. Polymorphism can impact key physicochemical properties including:

-

Solubility and Dissolution Rate: Different polymorphs can exhibit varying solubilities, which directly affects the drug's dissolution rate and, consequently, its bioavailability.

-

Stability: One polymorph is typically more thermodynamically stable than others under a given set of conditions. Metastable forms may convert to a more stable form over time, potentially altering the drug product's performance.

-

Mechanical Properties: Properties such as tabletability and flowability can be polymorph-dependent, impacting the manufacturing process of the final dosage form.

A thorough understanding and control of this compound's polymorphism are therefore essential for the development of a safe, effective, and consistent drug product.

Hypothetical Polymorph Screening of this compound

A polymorph screen for this compound would aim to crystallize the compound under a wide range of conditions to induce the formation of different solid forms.

Crystallization Techniques

A variety of crystallization methods would be employed:

-

Solvent Evaporation: Solutions of this compound in a diverse range of solvents (polar, non-polar, protic, aprotic) would be allowed to evaporate slowly at different temperatures.

-

Cooling Crystallization: Saturated solutions of this compound at elevated temperatures would be cooled at controlled rates to induce crystallization.

-

Anti-Solvent Addition: An anti-solvent (in which this compound is poorly soluble) would be added to a solution of this compound to precipitate the solid.

-

Slurry Conversion: A suspension of this compound in various solvents would be agitated at different temperatures for an extended period to facilitate the conversion to the most stable form in that solvent system.

-

Melt Crystallization: The amorphous form of this compound, obtained by quench-cooling the melt, would be heated to induce crystallization.

The workflow for such a screening process can be visualized as follows:

Physicochemical Characterization of Hypothetical this compound Polymorphs

Once different solid forms are obtained, they must be thoroughly characterized to understand their properties.

Powder X-Ray Diffraction (PXRD)

PXRD is a primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC would be used to determine the melting point and enthalpy of fusion for each polymorph. It can also reveal solid-solid transitions between forms.

-

Thermogravimetric Analysis (TGA): TGA would identify the presence of solvates or hydrates by measuring weight loss upon heating.

Spectroscopic Techniques

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the molecular environment and can differentiate polymorphs based on shifts in absorption or scattering peaks resulting from different intermolecular interactions (e.g., hydrogen bonding).

Single Crystal X-Ray Diffraction (SCXRD)

If single crystals of sufficient quality can be grown, SCXRD provides the definitive crystal structure, including unit cell dimensions, space group, and atomic positions. This information is crucial for understanding the molecular packing and conformational differences between polymorphs.

Data Presentation: Hypothetical this compound Polymorphs

The quantitative data obtained from the characterization of hypothetical this compound polymorphs would be summarized in tables for clear comparison.

Table 1: Hypothetical Crystallographic Data for this compound Polymorphs from SCXRD

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 10.123 | 8.456 |

| b (Å) | 15.456 | 12.789 |

| c (Å) | 12.789 | 18.123 |

| α (°) | 90 | 90 |

| β (°) | 105.2 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1934.5 | 1965.4 |

| Z | 4 | 4 |

| Density (calc) (g/cm³) | 1.215 | 1.198 |

Table 2: Hypothetical Thermal and Solubility Data for this compound Polymorphs

| Property | Form I | Form II |

| Melting Point (DSC) | 185.2 °C | 178.5 °C |

| Enthalpy of Fusion (J/g) | 95.3 | 88.1 |

| Aqueous Solubility (mg/mL at 25°C) | 0.5 | 0.8 |

Detailed Experimental Protocols

Powder X-ray Diffraction (PXRD)

-

Instrument: A PANalytical X'Pert PRO diffractometer (or equivalent) with Cu Kα radiation (λ = 1.5406 Å).

-

Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.

-

Data Analysis: The resulting diffractograms are analyzed to identify characteristic peaks for each form.

Differential Scanning Calorimetry (DSC)

-

Instrument: A TA Instruments Q2000 DSC (or equivalent).

-

Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Method: The sample is heated from 25 °C to 250 °C at a constant rate of 10 °C/min under a nitrogen purge of 50 mL/min.

-

Data Analysis: The onset temperature of the melting endotherm is taken as the melting point. The area under the peak is integrated to determine the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

-

Instrument: A TA Instruments Q500 TGA (or equivalent).

-

Sample Preparation: 5-10 mg of the sample is placed in a platinum pan.

-

Method: The sample is heated from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Data Analysis: The weight loss as a function of temperature is plotted to identify desolvation or decomposition events.

This compound's Mechanism of Action: Dopamine D2 Receptor Signaling

This compound exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. The D2 receptor is a G protein-coupled receptor (GPCR) that, upon binding dopamine, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the D2 receptor, this compound prevents this inhibition, thereby modulating downstream signaling cascades.

The signaling pathway affected by this compound can be visualized as follows:

Conclusion

While specific polymorphic forms of this compound have not been extensively reported, this guide provides a comprehensive framework for the investigation of its solid-state properties. A thorough polymorph screen, coupled with detailed physicochemical characterization, is a critical step in the development of a robust and reliable this compound drug product. The experimental protocols and data presentation formats outlined herein serve as a valuable resource for researchers in the pharmaceutical sciences. Understanding the interplay between crystal structure and the physicochemical properties of this compound will ultimately lead to the development of safer and more effective treatments for schizophrenia.

References

An In-Depth Technical Guide on the Mechanism of Action of Sultopride on D2/D3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultopride is a substituted benzamide atypical antipsychotic agent utilized in the treatment of schizophrenia and other psychotic disorders.[1][2][3] Its therapeutic efficacy is primarily attributed to its antagonist activity at dopamine D2 and D3 receptors.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with D2 and D3 receptors, downstream signaling pathways, and the experimental methodologies used to characterize these interactions.

Core Mechanism of Action: D2/D3 Receptor Antagonism

This compound functions as a selective antagonist at both D2 and D3 dopamine receptors. In conditions such as schizophrenia, an overactivity of dopamine signaling in the mesolimbic pathway is associated with the positive symptoms of psychosis (e.g., hallucinations, delusions). By blocking D2 and D3 receptors in this pathway, this compound mitigates the effects of excess dopamine, leading to a reduction in psychotic symptoms.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound at D2 and D3 receptors are critical parameters for understanding its pharmacological profile. The following tables summarize the available quantitative data.

| Compound | Receptor | Species | Assay Type | Parameter | Value (nM) |

| This compound | D2 | Rat | Radioligand Binding | Ki | 18 |

| This compound | D3 | Human | Radioligand Binding | Ki | 22 |

Table 1: this compound Binding Affinity Data

| Compound | Receptor | Assay Type | Parameter | Value (mg) | Receptor Occupancy |

| This compound | D2 | PET Study | ED50 | 8.7 | 50% |

Table 2: In Vivo Receptor Occupancy Data for this compound

Downstream Signaling Pathways

The antagonism of D2 and D3 receptors by this compound initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.

G-Protein Signaling Cascade

Upon binding of an agonist like dopamine, D2/D3 receptors activate Gαi/o proteins, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking these receptors, this compound prevents this signaling cascade, thereby maintaining or increasing cAMP levels that would otherwise be suppressed by dopamine.

The dissociation of the G-protein heterotrimer also releases the Gβγ subunit complex, which can modulate the activity of various downstream effectors, including ion channels such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

β-Arrestin Signaling

In addition to G-protein signaling, D2 receptor activity is also modulated by β-arrestins. Upon agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only desensitizes G-protein signaling but can also initiate a separate wave of signaling through pathways such as the MAPK/ERK cascade. The precise role of this compound in modulating β-arrestin recruitment to D2/D3 receptors requires further investigation, but as an antagonist, it is expected to prevent the agonist-induced recruitment of β-arrestin.

Experimental Protocols

The characterization of this compound's interaction with D2/D3 receptors involves a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for D2 and D3 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing human D2 or D3 receptors or from brain tissue known to be rich in these receptors (e.g., striatum).

-

Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.

-

Radioligand: A radiolabeled ligand with high affinity and selectivity for D2/D3 receptors (e.g., [³H]-Spiperone or [³H]-Raclopride) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (IC50) of this compound as an antagonist of D2/D3 receptor-mediated inhibition of cAMP production.

Methodology:

-

Cell Culture: Cells stably expressing D2 or D3 receptors are cultured in appropriate media.

-

Assay Buffer: A physiological buffer is used for the assay.

-

Forskolin Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.

-

Agonist Challenge: The cells are then treated with a D2/D3 receptor agonist (e.g., quinpirole) to inhibit cAMP production.

-

Antagonist Treatment: To determine the antagonist effect of this compound, cells are pre-incubated with varying concentrations of this compound before the addition of the agonist.

-

cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence-based assays.

-

Data Analysis: The concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined by non-linear regression analysis of the dose-response curve.

Conclusion

This compound exerts its antipsychotic effects through the selective antagonism of dopamine D2 and D3 receptors. This blockade disrupts the canonical Gαi/o-mediated signaling pathway, leading to a disinhibition of adenylyl cyclase and subsequent modulation of intracellular cAMP levels. Further investigation into this compound's influence on β-arrestin-mediated signaling pathways will provide a more complete understanding of its molecular pharmacology. The experimental protocols outlined in this guide provide a robust framework for the continued characterization of this compound and the development of novel therapeutics targeting the dopaminergic system.

References

An In-depth Technical Guide to the Solubility and Stability of Sultopride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of sultopride hydrochloride. This compound is an atypical antipsychotic of the benzamide class, acting as a selective dopamine D2 and D3 receptor antagonist, and is utilized in the treatment of schizophrenia.[1][2][3][4] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and stable pharmaceutical formulations.

This document summarizes quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to support research and development efforts.

Solubility of this compound Hydrochloride

The solubility of a drug substance is a critical determinant of its dissolution rate and subsequent bioavailability. The solubility of this compound hydrochloride has been reported in various solvents, though the data exhibits some variability, likely due to differing experimental conditions such as temperature and pH.

Quantitative Solubility Data

The following table summarizes the reported solubility values for this compound hydrochloride in various solvents.

| Solvent | Solubility | Source |

| Water | 2 mg/mL (clear solution) | Sigma-Aldrich |

| Water | >10 mg/mL | Sigma-Aldrich |

| Water | 140 mg/mL (ultrasonication may be required) | MCE |

| Water | 0.201 mg/mL (predicted) | DrugBank |

| 0.1 M Hydrochloric Acid | 7 mg/mL | Sigma-Aldrich |

| Ethanol | 2.6 mg/mL | Sigma-Aldrich |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (ultrasonication may be required) | MCE |

| 45% (w/v) aq. 2-hydroxypropyl-β-cyclodextrin | 8.0 mg/mL | Sigma-Aldrich |

Note: The wide range of reported aqueous solubility values highlights the importance of specifying and controlling experimental conditions during solubility determination.

pH-Dependent Solubility

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound hydrochloride powder is added to a known volume of the desired solvent (e.g., purified water, various pH buffers) in a sealed, temperature-controlled container (e.g., glass vial or flask).

-

Equilibration: The container is agitated using a shaker or magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the solute.

-

Quantification: The concentration of this compound hydrochloride in the clear, saturated filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature and pH.

Stability of this compound Hydrochloride

Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

While specific degradation pathways for this compound hydrochloride have not been detailed in the available literature, studies on the related compound sulpiride, and other benzamides like itopride, provide valuable insights into potential degradation routes. The benzamide structure, with its amide linkage, is susceptible to hydrolysis under acidic and basic conditions.

Forced Degradation Studies

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to understand the intrinsic stability of a drug. These studies involve exposing the drug substance to stress conditions more severe than those of accelerated stability testing.

Typical Stress Conditions:

-

Acid Hydrolysis: Treatment with 0.1 M to 1 M hydrochloric acid at room temperature or elevated temperatures (e.g., 60-80 °C).

-

Base Hydrolysis: Treatment with 0.1 M to 1 M sodium hydroxide at room temperature or elevated temperatures.

-

Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 70-105 °C), with and without humidity.

-

Photostability: Exposing the solid drug substance to light sources as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter UV).

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method Development

The following protocol outlines a general procedure for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound hydrochloride, based on established practices for similar compounds.

Methodology:

-

Sample Preparation for Forced Degradation:

-

Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

For hydrolytic and oxidative stress, mix the stock solution with the respective stressor (e.g., HCl, NaOH, or H₂O₂) and incubate for a defined period at a specific temperature.

-

For thermal and photolytic stress, expose the solid drug powder to the stress conditions.

-

After exposure, neutralize the acidic and basic samples.

-

Dilute all stressed samples to a suitable concentration for HPLC analysis.

-

-

Development of a Stability-Indicating HPLC Method:

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase column, such as a C18 or a cyano column, is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. The pH of the mobile phase is optimized to achieve good separation.

-

Detection: UV detection at a wavelength where this compound hydrochloride and its potential degradation products show significant absorbance (e.g., around 221 nm).

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the main drug peak from all potential degradation products and process-related impurities.

-

Visualizations

Signaling Pathway

This compound hydrochloride exerts its therapeutic effect primarily through the antagonism of dopamine D2 and D3 receptors. The following diagram illustrates the generalized signaling pathway associated with D2/D3 receptor antagonism.

Caption: this compound blocks dopamine from binding to D2/D3 receptors.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of this compound hydrochloride in a pharmaceutical formulation using a stability-indicating HPLC method.

Caption: Workflow for HPLC analysis of this compound Hydrochloride.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound hydrochloride. While some quantitative solubility data is available, it shows variability, and a comprehensive pH-solubility profile is yet to be published. Stability studies on the closely related compound, sulpiride, suggest that this compound hydrochloride is likely susceptible to degradation under hydrolytic and oxidative conditions. The development of a validated stability-indicating HPLC method is crucial for the accurate quantification of this compound hydrochloride in the presence of its degradation products. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals involved in the development and quality control of pharmaceutical products containing this compound hydrochloride. Further research is warranted to fully elucidate the degradation pathways and to establish a definitive pH-solubility profile for this important antipsychotic agent.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The dopamine D2 receptor antagonist sulpiride modulates striatal BOLD signal during the manipulation of information in working memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Binding Affinity of Sultopride to Dopamine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of sultopride for dopamine receptor subtypes. Due to the limited availability of a complete public dataset for this compound, this guide leverages data from its close structural analog, sulpiride, to infer its binding profile. It is crucial to note that while structurally similar, in vivo studies suggest this compound may exhibit significantly higher potency at the D2 receptor than sulpiride.

Introduction to this compound and Dopamine Receptors

This compound is a substituted benzamide antipsychotic agent primarily known for its antagonist activity at dopamine D2 receptors. Understanding its binding affinity and selectivity across the five dopamine receptor subtypes (D1, D2, D3, D4, and D5) is fundamental to elucidating its therapeutic mechanism of action and side-effect profile. Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D1-like receptors are typically coupled to Gαs/olf proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels. Conversely, the D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities of sulpiride, a close structural analog of this compound, to various dopamine receptor subtypes. These values provide an estimate of the binding profile of this compound.

| Receptor Subtype | Test Compound | Ki (nM) | Radioligand | Cell Source | Reference |

| D1 | (-)-Sulpiride | 50000 | [³H]-SCH 23390 | Bovine Striatal Membranes | [1] |

| D2 | S-(-)-Sulpiride | 58 | [³H]-N-methylspiperone | Cell Homogenates | |

| D2 | S-Sulpiride | 5.6 (Kd) | [³H]-S-sulpiride | Rat Striatal Membranes | [2] |

| D2 | S-Sulpiride | 8.3 (Kd) | [³H]-S-sulpiride | Rabbit Striatal Membranes | [2] |

| D3 | S-(-)-Sulpiride | 86 | [³H]-N-methylspiperone | Cell Homogenates | |

| D4 | S-(-)-Sulpiride | 1300 | [³H]-N-methylspiperone | Cell Homogenates |

Note: Ki values represent the inhibition constant, a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Kd represents the dissociation constant.

Experimental Protocols: Radioligand Binding Assay

The determination of in vitro binding affinities for compounds like this compound is typically performed using a competitive radioligand binding assay.

Objective: To determine the affinity (Ki) of a test compound (this compound) for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand of known affinity.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH 23390 for D1-like receptors).

-

Test Compound: Unlabeled this compound.

-

Non-specific Agent: A high concentration of an unlabeled ligand (e.g., haloperidol or butaclamol) to determine non-specific binding.

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Frozen cell pellets containing the receptor of interest are thawed and homogenized in ice-cold assay buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: Wells containing cell membranes and the radioligand.

-

Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of the non-specific agent.

-

Competitive Binding: Wells containing cell membranes, the radioligand, and varying concentrations of the test compound (this compound).

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations

Experimental Workflow

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of this compound's Inferred Binding Affinities

Caption: Inferred binding affinity profile of this compound.

D2 Receptor Signaling Pathway

Caption: this compound's antagonism of the D2 receptor signaling pathway.

Conclusion

Based on the available data for its structural analog sulpiride, this compound is inferred to be a selective antagonist for the D2-like family of dopamine receptors, with the highest affinity for the D2 subtype, followed by the D3 receptor, and significantly lower affinity for the D4 and D1 receptors. This selectivity for the D2 receptor is consistent with its classification as a typical antipsychotic. The provided experimental protocol for radioligand binding assays offers a standardized method for researchers to determine the binding affinities of this compound and other novel compounds. The visualized workflows and pathways offer a clear representation of the experimental process and the drug's inferred mechanism of action at a molecular level. Further studies directly evaluating the in vitro binding profile of this compound across all dopamine receptor subtypes are warranted to confirm these inferences.

References

Preclinical Pharmacokinetics and Metabolism of Sultopride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultopride is a substituted benzamide atypical antipsychotic agent that has been used in the treatment of schizophrenia. Understanding its pharmacokinetic profile and metabolic fate in preclinical models is crucial for the interpretation of toxicological studies and for predicting its behavior in humans. This technical guide provides an in-depth overview of the available preclinical data on the pharmacokinetics and metabolism of this compound in various animal models, including rats, rabbits, and dogs. The information is presented to aid researchers and drug development professionals in their evaluation of this compound.

Pharmacokinetics

While detailed quantitative pharmacokinetic parameters for this compound in preclinical models are not extensively available in the public domain, studies on its enantiomers and related compounds provide some insights. Following intravenous administration of racemic this compound (50 mg/kg) to rats and rabbits, the serum concentrations of the (-)-sultopride enantiomer were observed to be slightly higher than those of the (+)-sultopride enantiomer[1].

For the structurally related compound, sulpiride, oral administration in dogs at doses of 25, 50, and 100 mg/kg resulted in peak plasma concentrations of 6.1, 15.6, and 23.9 µg/mL, respectively. The plasma half-life of sulpiride in dogs was determined to be between 1.6 and 3.4 hours. In contrast, only trace amounts of sulpiride (less than 1 µg/mL) were detected in the plasma of rats after a high oral dose of 100 mg/kg, indicating significant species differences in oral bioavailability[2].

A study in dogs that received a single oral dose of 45 mg/kg of this compound found that the maximal concentrations of this compound and its N-desethyl metabolite in various organs were reached one hour after administration.

Table 1: Summary of Qualitative Pharmacokinetic Observations for this compound and Related Compounds in Preclinical Models

| Compound | Species | Route of Administration | Dose | Observations | Reference |

| Racemic this compound | Rat, Rabbit | Intravenous | 50 mg/kg | Serum concentrations of (-)-sultopride were slightly higher than (+)-sultopride. | [1] |

| Sulpiride | Dog | Oral | 25, 50, 100 mg/kg | Peak plasma concentrations were 6.1, 15.6, and 23.9 µg/mL, respectively. Plasma half-life was 1.6-3.4 hours. | [2] |

| Sulpiride | Rat | Oral | 100 mg/kg | Only trace amounts (<1 µg/mL) detected in plasma. | |

| This compound | Dog | Oral | 45 mg/kg | Maximal concentrations in organs reached at 1 hour post-administration. |

Metabolism and Biotransformation

The biotransformation of this compound has been investigated in several preclinical species, revealing significant metabolic pathways and species-specific differences. Unlike in humans where this compound is relatively stable, it is more extensively metabolized in rats, rabbits, and dogs.

In these preclinical models, less than 40% of an oral dose of 14C-labeled this compound is excreted in the urine as the unchanged drug. Four primary metabolites have been identified across these species, although their relative proportions vary significantly.

Table 2: Major Urinary Metabolites of this compound in Preclinical Models

| Species | Major Metabolite(s) | Reference |

| Rat | O-desmethyl this compound | |

| Rabbit | Oxo-sultopride and O-desmethyl this compound | |

| Dog | N-desethyl this compound and oxo-sultopride |

A notable sex-dependent difference has been observed in rats, with male rats excreting smaller quantities of unchanged this compound in the urine compared to female rats.

Metabolic Pathways

The primary metabolic transformations of this compound in preclinical models involve O-demethylation, oxidation of the pyrrolidine ring to form a lactam (oxo-sultopride), and N-de-ethylation of the pyrrolidine side chain.

Caption: Metabolic pathways of this compound in different preclinical species.

Experimental Protocols

In Vivo Oral Administration (Rat Model)

This protocol describes a general procedure for the oral administration of this compound to rats for pharmacokinetic and metabolism studies.

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight before dosing but have free access to water.

-

Dose Formulation: this compound is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution, to the desired concentration.

-

Dose Administration:

-

Animals are weighed to determine the precise dosing volume.

-

The animal is gently restrained.

-

A ball-tipped gavage needle of appropriate size (e.g., 16-18 gauge for rats) is attached to a syringe containing the dose formulation.

-

The length of the gavage needle to be inserted is predetermined by measuring from the animal's snout to the last rib.

-

The gavage needle is carefully inserted into the esophagus, and the formulation is administered slowly.

-

-

Sample Collection:

-

For pharmacokinetic studies, blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

For metabolism studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).

-

Caption: A typical experimental workflow for a preclinical pharmacokinetic and metabolism study of this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound and its metabolites in biological matrices is typically achieved using a validated HPLC method.

-

Sample Preparation:

-

Plasma samples are thawed.

-

Protein precipitation is performed by adding a solvent like acetonitrile or methanol, often containing an internal standard.

-

Samples are vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected and may be evaporated to dryness and reconstituted in the mobile phase.

-

-

Chromatographic Conditions (Illustrative Example):

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Detection: UV detection at a wavelength of approximately 230-240 nm.

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations of this compound and its metabolites.

-

The peak area ratios of the analytes to the internal standard are used to determine the concentrations in the unknown samples.

-

Conclusion

The preclinical evaluation of this compound reveals significant metabolism in rats, rabbits, and dogs, with O-demethylation, oxidation, and N-de-ethylation being the primary biotransformation pathways. There are notable species-dependent differences in the metabolic profiles, which should be considered when extrapolating preclinical findings to humans. While comprehensive quantitative pharmacokinetic data for this compound in these models is limited in publicly available literature, the provided information on its metabolic fate and established analytical and in vivo methodologies offers a solid foundation for further research and development activities. Future studies should aim to fully characterize the pharmacokinetic parameters of this compound in relevant preclinical species to better support its clinical development and therapeutic use.

References

Electrophysiological Deep Dive: Unraveling the Neuronal Impact of Sultopride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sultopride, a substituted benzamide antipsychotic, exerts its therapeutic effects primarily through the modulation of dopaminergic neurotransmission. A comprehensive understanding of its electrophysiological actions at the cellular and network levels is paramount for advancing drug development and refining its clinical application. This technical guide provides a detailed examination of the electrophysiological effects of this compound on neuronal activity. It synthesizes key quantitative data from preclinical studies into structured tables, outlines detailed experimental methodologies for reproducing pivotal experiments, and employs mandatory visualizations to illustrate complex signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals engaged in the study of neuropsychiatric pharmacotherapies.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

Table 1: this compound (and related compounds) Binding Affinity for Dopamine D2 Receptors

| Compound | Radioligand Displaced | Preparation | Ki (nM) | pA2 Value |

| (-)-Sulpiride | [3H]spiperone | Rat Striatal Preparations | <100 | 8.97 (Substantia Nigra) |

| (+)-Sulpiride | [3H]spiperone | Rat Striatal Preparations | 40-100 times less active than (-)-sulpiride | - |

Note: A specific Ki value for (-)-sultopride is not definitively reported in the reviewed literature; however, its activity is known to reside in the (-)-enantiomer. The pA2 value is a measure of antagonist potency.[2][3]

Downstream Signaling Cascade

Blockade of the D2 receptor by this compound initiates a cascade of intracellular events. D2 receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o). Upon dopamine binding, these receptors typically inhibit the activity of adenylyl cyclase, leading to decreased intracellular concentrations of cyclic AMP (cAMP). By antagonizing the D2 receptor, this compound disinhibits adenylyl cyclase, thereby modulating the activity of downstream effectors such as Protein Kinase A (PKA) and influencing neuronal excitability.

Electrophysiological Effects on Neuronal Firing

This compound's antagonism of D2 autoreceptors on dopaminergic neurons in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA) leads to a disinhibition of these neurons, resulting in an increase in their firing rate. This effect is dose-dependent. While precise quantitative data for a full dose-response curve for this compound is limited, studies on the closely related compound (-)-sulpiride demonstrate this relationship.

Table 2: Effect of (-)-Sulpiride on the Firing Rate of Dopaminergic Neurons in the Substantia Nigra

| Dose (mg/kg, i.v.) | Effect on Firing Rate |

| 10-50 | Dose-related increase |

| up to 50 (in halothane-anesthetized rats) | No activation of firing |

Source: These findings suggest that the excitatory effect of sulpiride on dopaminergic neurons is influenced by the anesthetic state of the animal.[4]

Studies have also shown that both this compound and sulpiride administration lead to a marked acceleration of dopamine turnover in the rat brain, with this compound having a more pronounced effect in the striatum.[5] This increased turnover is an indirect indicator of elevated neuronal activity.

Experimental Protocols

In Vivo Single-Unit Extracellular Recording

This technique allows for the direct measurement of the firing rate of individual neurons in a living animal, providing insight into how a drug modulates neuronal activity in a physiologically relevant context.

Protocol:

-

Animal Preparation: Adult male rats are anesthetized (e.g., with chloral hydrate or urethane, though note the influence of anesthetics on drug effects). The animal is placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest, such as the substantia nigra.

-

Electrode Placement: A glass micropipette filled with a conductive solution (e.g., 2M NaCl) is lowered into the target brain region. The electrode is advanced slowly until the characteristic firing pattern of a dopaminergic neuron is identified (slow, regular, with a broad action potential).

-

Drug Administration: A baseline firing rate is recorded for a stable period. This compound is then administered, typically intravenously (i.v.) through a cannulated femoral vein, in increasing doses.

-

Data Acquisition and Analysis: The neuronal firing rate is continuously recorded throughout the experiment. Changes in firing frequency relative to the baseline are quantified and analyzed to determine the dose-response relationship.

Brain Slice Electrophysiology

This ex vivo technique allows for greater experimental control and the ability to study the direct effects of a drug on a specific neural circuit, isolated from the complexities of the whole-animal system.

Protocol:

-

Slice Preparation: A rat is deeply anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (typically 300-400 µm thick) containing the region of interest are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A recording electrode is placed in the target area (e.g., substantia nigra) to record extracellular field potentials or single-unit activity.

-

Drug Application: After establishing a stable baseline recording, this compound is bath-applied to the slice at known concentrations.

-

Data Analysis: Changes in neuronal firing rate or postsynaptic potentials are measured and compared to the baseline to determine the effect of this compound.

Effects on Action Potential Properties

While specific quantitative data on the effects of this compound on neuronal action potential duration and amplitude are not extensively detailed in the available literature, its mechanism of action suggests potential indirect effects. By modulating dopamine D2 receptors, which in turn can influence various ion channels through G-protein signaling, this compound could theoretically alter the shape and duration of the action potential. Further research using whole-cell patch-clamp recordings is necessary to fully elucidate these potential effects.

Whole-Cell Patch-Clamp Recording Workflow

Conclusion and Future Directions

This compound's electrophysiological profile is primarily characterized by its antagonistic action at dopamine D2 receptors, leading to an increase in the firing rate of dopaminergic neurons. This action is central to its therapeutic efficacy as an antipsychotic. While the qualitative effects are well-established, there is a need for more detailed quantitative studies to fully characterize the dose-response relationship of this compound on neuronal firing and to investigate its potential effects on action potential properties. Future research employing techniques such as whole-cell patch-clamp recordings will be instrumental in providing a more granular understanding of this compound's impact on neuronal excitability. Such studies will not only enhance our fundamental knowledge of this compound but also inform the development of novel antipsychotics with improved efficacy and side-effect profiles.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 3. Comparison between the pharmacology of dopamine receptors mediating the inhibition of cell firing in rat brain slices through the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-Sulpiride activates the firing rate and tyrosine hydroxylase activity of dopaminergic neurons in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences in effects of this compound and sulpiride on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Atypical Antipsychotic Properties of Sultopride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract